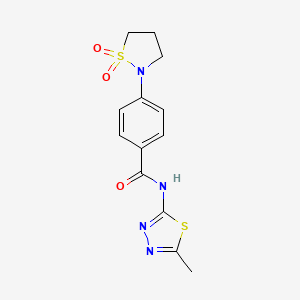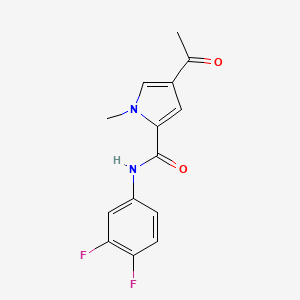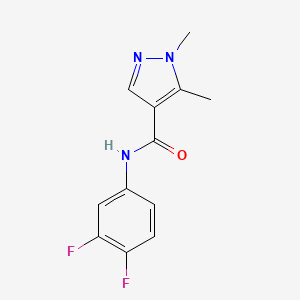
N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide, also known as DIBO, is a small molecule inhibitor that has been used in scientific research to study the role of protein-protein interactions in various biological processes. DIBO has been shown to selectively inhibit the interaction between the E3 ubiquitin ligase TRIM21 and its substrate, leading to the accumulation of TRIM21 substrates and subsequent activation of innate immune responses.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide exerts its biological effects by selectively inhibiting the interaction between TRIM21 and its substrate, leading to the accumulation of TRIM21 substrates and subsequent activation of innate immune responses. The exact mechanism by which N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide inhibits this interaction is not fully understood, but it is thought to involve the disruption of key protein-protein interactions within the TRIM21-substrate complex.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide has been shown to activate the STING pathway, leading to the production of type I interferons and other cytokines that play a critical role in the immune response to viral infection. In addition, N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a therapeutic agent for cancer treatment. However, the biochemical and physiological effects of N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide are not fully understood, and further research is needed to elucidate the mechanisms underlying its biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide in lab experiments is its specificity for TRIM21, which allows researchers to selectively study the role of TRIM21 in various biological processes. In addition, N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide has been shown to be effective in a variety of experimental systems, including cell culture and animal models. However, there are also limitations to using N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide in lab experiments. For example, N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide may have off-target effects that could complicate data interpretation, and its mechanism of action is not fully understood, which could limit its utility in certain experimental contexts.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide and its biological effects. One area of interest is the role of N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide in the regulation of autophagy and its potential as a therapeutic agent for autophagy-related diseases. Another area of interest is the development of more potent and selective TRIM21 inhibitors that could be used to further elucidate the role of TRIM21 in various biological processes. Finally, the potential use of N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide as a therapeutic agent for cancer treatment warrants further investigation, including studies of its efficacy in preclinical models and clinical trials.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide involves several steps, including the formation of a key intermediate, 2,3-dihydro-1H-inden-1-amine, which is then reacted with 4-oxo-4-thiophen-2-ylbutanoyl chloride to yield N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide. The synthesis method has been described in detail in several publications, and the purity of the final product has been confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide has been used in a variety of scientific research applications, including studies of the innate immune response, autophagy, and cancer biology. In particular, N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide has been shown to activate the STING pathway, leading to the production of type I interferons and other cytokines that play a critical role in the immune response to viral infection. N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide has also been used to study the role of TRIM21 in autophagy, a process by which cells degrade and recycle damaged or unwanted cellular components. In addition, N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-15(16-6-3-11-21-16)9-10-17(20)18-14-8-7-12-4-1-2-5-13(12)14/h1-6,11,14H,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZGGRTSGGHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)

![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)
![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7546058.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)
![N-[(2-fluorophenyl)methyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546075.png)

![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)